molecular formula C20H18F2N2O3 B2572322 N-(3,4-difluorophenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide CAS No. 888443-33-2

N-(3,4-difluorophenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide

Cat. No.: B2572322
CAS No.: 888443-33-2
M. Wt: 372.372
InChI Key: ZZMCMBUAUFWTOO-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzofuran Core: Starting from a suitable phenol derivative, the benzofuran core can be synthesized through cyclization reactions.

    Introduction of Carboxamide Group: The carboxamide group can be introduced via amide bond formation using reagents like carbodiimides.

    Substitution with Difluorophenyl and Methylbutanamido Groups: These groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core.

    Reduction: Reduction reactions could target the carboxamide group.

    Substitution: The difluorophenyl and methylbutanamido groups may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific biological pathways.

    Biological Research: As a tool for studying the effects of benzofuran derivatives on cellular processes.

    Industrial Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide would likely involve interaction with specific molecular targets such as enzymes or receptors. The exact pathways would depend on its biological activity, which could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-difluorophenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide: can be compared with other benzofuran derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other benzofuran derivatives.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-3-(3-methylbutanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O3/c1-11(2)9-17(25)24-18-13-5-3-4-6-16(13)27-19(18)20(26)23-12-7-8-14(21)15(22)10-12/h3-8,10-11H,9H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMCMBUAUFWTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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